Cas no 3398-69-4 (N-tert-Butyl-N-ethylnitrosamine)

N-tert-Butyl-N-ethylnitrosamine is a nitrosamine compound with applications in chemical research and industrial processes. It is characterized by its well-defined molecular structure, featuring a tert-butyl and ethyl group bonded to a nitrosamine functional group. This compound is primarily utilized in synthetic chemistry as an intermediate or reagent in the preparation of more complex molecules. Its stability under controlled conditions makes it suitable for laboratory-scale reactions. Researchers value its predictable reactivity, particularly in studies involving nitrosamine chemistry or carcinogenicity assessments. Proper handling is essential due to its potential hazardous nature. The compound is typically supplied in high purity to ensure consistent performance in experimental applications.
N-tert-Butyl-N-ethylnitrosamine structure
3398-69-4 structure
Product Name:N-tert-Butyl-N-ethylnitrosamine
CAS No:3398-69-4
MF:C6H14N2O
MW:130.188161373138
CID:309862
PubChem ID:87563862
Update Time:2025-06-07

N-tert-Butyl-N-ethylnitrosamine Chemical and Physical Properties

Names and Identifiers

    • 2-Propanamine,N-ethyl-2-methyl-N-nitroso-
    • N-tert-Butyl-N-ethylnitrosamine
    • N-tert-butyl-N-ethylnitrous amide
    • Aethyl-t-butyl-nitrosoamin
    • Aethyl-tert.-butylnitrosamin
    • EBNA
    • Ethyl-t-butylnitrosoamine
    • Ethyl-tert.-butyl-nitrosamin
    • Ethyl-tert-butylnitrosamine
    • Ethyl-tert-butyl-nitroso-amin
    • N-Nitrosoethyl-tert-butylamine
    • N-Nitroso-tert-butylethylamine
    • t-Butanamine,N-ethyl-N-nitroso
    • tert-Butylamine,N-ethyl-N-nitroso
    • N-(tert-Butyl)-N-ethylnitrous Amide
    • N-(T-Butyl)-N-ethylnitrosamine
    • Diethylamine, 1,1-dimethyl-N-nitroso-
    • Z1255395214
    • tert-Butylamine, N-ethyl-N-nitroso-
    • EN300-7408234
    • InChI=1/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H
    • UNII-NK5OQV24RI
    • DTXSID90187591
    • SCHEMBL3471156
    • B0889
    • N-ETHYL-2-METHYL-N-NITROSO-2-PROPANAMINE
    • BUTYL)-N-ETHYLNITROSAMINE, N-(TERT-
    • N-Ethyl-N-tert-butylnitrosamine
    • Q27890209
    • 2-Propanamine, N-ethyl-2-methyl-N-nitroso-
    • SY054273
    • FT-0717320
    • N-Nitroso-N-ethyl-tert.-butylamin
    • CHEMBL349361
    • BRN 2074404
    • t-Butanamine, N-ethyl-N-nitroso-
    • N-TERT-BUTYL-N-CYCLOPRPYL-6-METHYLTHIO-1,3,5-TRIAZIN-2,4-DIAMINE
    • N-ETHYL-2-METHYL-N-NITROSO-2-PROPANAMINE-
    • AEMBWNDIEFEPTH-UHFFFAOYSA-N
    • 3398-69-4
    • NK5OQV24RI
    • MFCD00059594
    • BS-52938
    • N-NITROSO-N-ETHYL-TERT-BUTYLAMINE
    • tert-butyl(ethyl)nitrosoamine
    • Aethyl-t-butyl-nitrosoamin [German]
    • 2-Propanamine, N-ethyl-2-methyl-nitroso-
    • T70793
    • N-Ethyl-2-methyl-N-nitroso-2-propanamine; Ethyl-tert-butylnitrosamine; N-Ethyl-N-tert-butylnitrosamine; N-Nitroso-N-ethyl-tert-butylamine
    • MDL: MFCD00059594
    • Inchi: 1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3
    • InChI Key: AEMBWNDIEFEPTH-UHFFFAOYSA-N
    • SMILES: O=NN(CC)C(C)(C)C

Computed Properties

  • Exact Mass: 130.11100
  • Monoisotopic Mass: 130.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 95.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0360 (rough estimate)
  • Boiling Point: 84°C/17mmHg(lit.)
  • Flash Point: 21 °C
  • Refractive Index: 1.4650 (estimate)
  • PSA: 32.67000
  • LogP: 1.78820
  • Merck: 8074
  • Solubility: Not determined

N-tert-Butyl-N-ethylnitrosamine Security Information

N-tert-Butyl-N-ethylnitrosamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-tert-Butyl-N-ethylnitrosamine Pricemore >>

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Additional information on N-tert-Butyl-N-ethylnitrosamine

Introduction to N-tert-Butyl-N-ethylnitrosamine (CAS No. 3398-69-4)

N-tert-Butyl-N-ethylnitrosamine, a compound with the chemical formula C7H13N2O, is a nitrosamine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 3398-69-4, is primarily studied for its potential applications in drug development and mechanistic studies. The unique structural properties of N-tert-butyl-N-ethylnitrosamine make it a valuable tool for researchers exploring the mechanisms of nitrosation reactions and their implications in biological systems.

The nitroso group (-NO) in N-tert-butyl-N-ethylnitrosamine introduces a high degree of reactivity, making it a useful intermediate in synthetic chemistry. Its tert-butyl and ethyl substituents contribute to its stability and solubility characteristics, which are critical factors in both laboratory settings and potential pharmaceutical formulations. Recent studies have highlighted the compound's role in investigating the effects of nitrosamines on enzyme function and cellular signaling pathways.

In the realm of pharmaceutical research, N-tert-butyl-N-ethylnitrosamine has been utilized in the development of probes to study the metabolism and detoxification of nitrosamines in vivo. These studies are crucial for understanding the toxicological profile of nitroso compounds and for designing drugs that can mitigate their adverse effects. The compound's ability to mimic biological nitrosation processes makes it an invaluable asset in toxicology research.

Recent advancements in analytical chemistry have enabled more precise characterization of N-tert-butyl-N-ethylnitrosamine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) have been employed to elucidate its molecular structure and interactions with biological targets. These methodologies have provided deeper insights into the compound's reactivity and its potential applications in drug discovery.

The synthesis of N-tert-butyl-N-ethylnitrosamine involves carefully controlled reactions to ensure high yield and purity. Researchers have developed innovative synthetic routes that optimize the production process while minimizing side reactions. These advancements have not only improved the availability of the compound but also enhanced its quality for research purposes. The synthesis methods often involve the use of specialized catalysts and reaction conditions to achieve the desired product with minimal impurities.

The biological activity of N-tert-butyl-N-ethylnitrosamine has been extensively studied, particularly in relation to its interactions with DNA and other biomolecules. Studies have shown that nitrosamines can undergo reactions with nucleophiles, leading to the formation of potentially mutagenic intermediates. Understanding these reactions is crucial for developing strategies to prevent or mitigate the harmful effects of nitrosamines in biological systems. The compound's role in these studies underscores its importance as a model molecule for investigating chemical carcinogenesis.

In conclusion, N-tert-butyl-N-ethylnitrosamine (CAS No. 3398-69-4) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for studying nitrosation processes and their biological consequences. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the investigation of nitroso compounds and their roles in health and disease.

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